molecular formula C10H13N4O11P3S+2 B12065291 Inosine 5'-(trihydrogendiphosphate), P'-anhydride with phosphorothioic acid

Inosine 5'-(trihydrogendiphosphate), P'-anhydride with phosphorothioic acid

Cat. No.: B12065291
M. Wt: 490.22 g/mol
InChI Key: ZWWJGBYSIACIBG-ALTRSKMRSA-P
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Inosine 5’-(trihydrogendiphosphate), P’-anhydride with phosphorothioic acid involves complex chemical reactions.

Chemical Reactions Analysis

Inosine 5’-(trihydrogendiphosphate), P’-anhydride with phosphorothioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not extensively detailed in the available literature. the compound’s structure suggests that it can participate in reactions typical of nucleotides and phosphorothioates, leading to the formation of various products depending on the reaction conditions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Inosine 5’-(trihydrogendiphosphate), P’-anhydride with phosphorothioic acid involves its interaction with molecular targets and pathways related to nucleotides. The compound’s phosphorothioate group allows it to mimic natural nucleotides while exhibiting resistance to enzymatic degradation. This property makes it useful in studying nucleotide-related processes and developing nucleotide-based therapeutics .

Comparison with Similar Compounds

Inosine 5’-(trihydrogendiphosphate), P’-anhydride with phosphorothioic acid can be compared to other nucleotide analogs, such as:

These compounds share similar structural features but differ in their specific applications and chemical properties, highlighting the uniqueness of Inosine 5’-(trihydrogendiphosphate), P’-anhydride with phosphorothioic acid in research settings.

Properties

Molecular Formula

C10H13N4O11P3S+2

Molecular Weight

490.22 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphinothioyl]oxy-oxophosphanium

InChI

InChI=1S/C10H11N4O11P3S/c15-6-4(1-22-27(20)25-28(21,29)24-26(18)19)23-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H-2,11,12,17,18,19,21,29)/p+2/t4-,6-,7-,10-,28?/m1/s1

InChI Key

ZWWJGBYSIACIBG-ALTRSKMRSA-P

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO[P+](=O)OP(=S)(O)O[P+](=O)O)O)O

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO[P+](=O)OP(=S)(O)O[P+](=O)O)O)O

Origin of Product

United States

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